molecular formula C24H23N3O5S B12026527 [4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate CAS No. 767320-49-0

[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12026527
CAS No.: 767320-49-0
M. Wt: 465.5 g/mol
InChI Key: OQMXISWVYXYHQT-MFKUBSTISA-N
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Description

[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamothioylhydrazinylidene moiety, and a dimethoxybenzoate ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4-methoxyphenyl isothiocyanate with hydrazine hydrate to form the carbamothioylhydrazine intermediate. This intermediate is then reacted with 4-formylphenyl 3,4-dimethoxybenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of interest for the development of new therapeutic agents. Studies may focus on its effects on cellular processes and its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, this compound is investigated for its pharmacological properties. Researchers explore its potential as a drug candidate for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions. Its ability to modulate specific molecular targets makes it a promising compound for drug development.

Industry

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties can be harnessed for applications in coatings, adhesives, and other specialty chemicals. Additionally, its role as an intermediate in the synthesis of other valuable compounds highlights its importance in industrial chemistry.

Mechanism of Action

The mechanism of action of [4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.

    Disilanes: Organosilicon compounds with unique electronic properties and applications in materials science.

Uniqueness

Compared to similar compounds, [4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate stands out due to its complex structure and diverse functional groups. This complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

767320-49-0

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C24H23N3O5S/c1-29-19-11-7-18(8-12-19)26-24(33)27-25-15-16-4-9-20(10-5-16)32-23(28)17-6-13-21(30-2)22(14-17)31-3/h4-15H,1-3H3,(H2,26,27,33)/b25-15+

InChI Key

OQMXISWVYXYHQT-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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